![molecular formula C24H21FN4O3 B2512489 (E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one CAS No. 1207062-12-1](/img/structure/B2512489.png)
(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C24H21FN4O3 and its molecular weight is 432.455. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(6-(benzo[d][1,3]dioxol-5-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-fluorophenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Mishra & Chundawat (2019) synthesized various piperazine derivatives and tested them for antimicrobial activity. One compound in particular showed significant inhibitory activity against gram-negative bacterial strains, surpassing the standard drug chloramphenicol in efficacy. These findings suggest potential applications of piperazine derivatives in developing new antimicrobial agents (Mishra & Chundawat, 2019).
Structural and Binding Studies
A study conducted by Andersen et al. (1992) synthesized a series of 3-(4-fluorophenyl)-1H-indoles with various substitutions. The study explored the affinity and selectivity of these compounds for 5-HT2 receptors compared to dopamine D2 receptors and alpha 1 adrenoceptors. The findings are crucial for understanding the receptor binding properties and potential therapeutic applications of these compounds (Andersen et al., 1992).
Synthesis of Bioactive Compounds
Another study focused on the synthesis of flunarizine, a known drug used to treat migraines, dizziness, vestibular disorders, and epilepsy. The study detailed the synthesis process and discussed the regioselective metal-catalyzed amination used in the production of the drug, which could provide insights into improving manufacturing processes or developing new derivatives (R. N. Shakhmaev, A. Sunagatullina, V. Zorin, 2016).
Potential as Anticonvulsants
Obniska et al. (2015) synthesized a series of acetamides derived from 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetic acid and evaluated them for anticonvulsant activity. Some compounds exhibited protection in animal models of epilepsy, suggesting potential applications in treating convulsive disorders (Obniska et al., 2015).
Exploration of Analgesic and Anti-inflammatory Properties
Duendar et al. (2007) synthesized a series of 6-substituted-3(2H)-pyridazinone derivatives with arylpiperazinyl structures known to be present in potent antinociceptive agents. The study evaluated these compounds for analgesic and anti-inflammatory activities, finding some derivatives to exhibit better activity and lower ulcerogenic effects than standard drugs, indicating potential for pain relief and anti-inflammatory treatment (Duendar et al., 2007).
properties
IUPAC Name |
(E)-1-[4-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]piperazin-1-yl]-3-(4-fluorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c25-19-5-1-17(2-6-19)3-10-24(30)29-13-11-28(12-14-29)23-9-7-20(26-27-23)18-4-8-21-22(15-18)32-16-31-21/h1-10,15H,11-14,16H2/b10-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKAFUOPHXGURR-XCVCLJGOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)C=CC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4)C(=O)/C=C/C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.